1-(2-chloro-5-nitrophenyl)ethanol molecular weight and formula
1-(2-chloro-5-nitrophenyl)ethanol molecular weight and formula
An In-depth Technical Guide to 1-(2-chloro-5-nitrophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitrophenyl)ethanol, a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. The document details the compound's fundamental molecular properties, proposes a robust synthetic pathway, and outlines expected analytical characterization data. Furthermore, it explores the potential applications of this molecule as a versatile building block for novel therapeutic agents and other functional materials. Safety protocols and handling guidelines are also discussed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's chemistry and potential utility.
Part 1: Core Molecular and Physicochemical Properties
1-(2-chloro-5-nitrophenyl)ethanol is a chiral aromatic alcohol. The presence of a chloro and a nitro group on the phenyl ring, combined with a secondary alcohol, makes it a functionally rich molecule for further chemical transformations.
Molecular Formula and Weight
The fundamental properties of 1-(2-chloro-5-nitrophenyl)ethanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1] |
| Monoisotopic Mass | 201.01927 Da | [2] |
| Synonym | 1-(2-chloro-5-nitrophenyl)ethan-1-ol | [2] |
Chemical Structure
The two-dimensional structure of 1-(2-chloro-5-nitrophenyl)ethanol highlights the arrangement of its functional groups.
Caption: 2D Structure of 1-(2-chloro-5-nitrophenyl)ethanol
Part 2: Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 1-(2-chloro-5-nitrophenyl)ethanol involves the reduction of its corresponding ketone precursor, 1-(2-chloro-5-nitrophenyl)ethanone. This transformation is a standard procedure in organic synthesis, and the choice of reducing agent can influence the reaction's selectivity and outcome.
Proposed Synthetic Protocol: Reduction of a Ketone
Reaction: 1-(2-chloro-5-nitrophenyl)ethanone → 1-(2-chloro-5-nitrophenyl)ethanol
Reagents and Materials:
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1-(2-chloro-5-nitrophenyl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
Step-by-Step Procedure:
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Dissolution: Dissolve 1-(2-chloro-5-nitrophenyl)ethanone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask at room temperature.
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Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
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Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and ensure efficient reduction.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(2-chloro-5-nitrophenyl)ethanol.
Workflow Diagram
Caption: Synthetic workflow for 1-(2-chloro-5-nitrophenyl)ethanol.
Part 3: Spectroscopic Characterization
The structural elucidation of 1-(2-chloro-5-nitrophenyl)ethanol relies on standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[3]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 7.5-8.5 ppm. - A quartet for the methine proton (CH-OH) around δ 5.0-5.5 ppm. - A doublet for the methyl protons (CH₃) around δ 1.5-1.7 ppm. - A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons between δ 120-150 ppm. - The carbon bearing the hydroxyl group (CH-OH) around δ 65-75 ppm. - The methyl carbon (CH₃) around δ 20-25 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to its molecular weight. - Characteristic fragmentation patterns, including the loss of a water molecule and a methyl group. |
Part 4: Applications in Research and Drug Development
The unique combination of functional groups in 1-(2-chloro-5-nitrophenyl)ethanol makes it a valuable intermediate in various synthetic applications, particularly in the development of new pharmaceuticals.
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Pharmaceutical Intermediates: Nitrophenyl ethanol derivatives are known precursors in the synthesis of various biologically active molecules.[4][5] The nitro group can be reduced to an amine, which can then be further functionalized.
-
Chiral Building Block: As a chiral molecule, it can be used in the asymmetric synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers can have different pharmacological activities.
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Antibacterial Agents: The presence of chloro and nitro groups on an aromatic ring is a feature found in some antibacterial compounds.[6][7] This suggests that derivatives of 1-(2-chloro-5-nitrophenyl)ethanol could be explored for their antimicrobial properties.
Caption: Potential applications of 1-(2-chloro-5-nitrophenyl)ethanol.
Part 5: Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(2-chloro-5-nitrophenyl)ethanol is a valuable chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating more complex and potentially bioactive molecules. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound effectively and safely in their scientific endeavors.
References
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- BASF Agro. Safety data sheet. (2023).
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